molecular formula C12H18N2O2 B3059936 [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439900-62-5

[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B3059936
CAS No.: 1439900-62-5
M. Wt: 222.28
InChI Key: CTYFSOQJQVOKJH-UHFFFAOYSA-N
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Description

[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.3 g/mol . It is supplied with a purity of 95% and is stable at room temperature . This compound features a hybrid structure combining a methoxypyridine ring with a tetrahydropyran (oxane) moiety bearing a primary methanamine group. This structure is representative of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery . Specifically, related pyridine and tetrahydropyran derivatives have been investigated for their potential as kinase inhibitors, such as PI3K-gamma inhibitors, which are a target in oncology, autoimmune, inflammatory, and neurodegenerative disease research . The presence of both nitrogen and oxygen heteroatoms in its structure makes it a valuable scaffold for designing novel bioactive molecules, as over 85% of all FDA-approved drugs contain heterocyclic rings . As a building block, this compound can be utilized in the synthesis of more complex molecules for pharmaceutical testing and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(5-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-10-2-3-11(14-8-10)12(9-13)4-6-16-7-5-12/h2-3,8H,4-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYFSOQJQVOKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180495
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-62-5
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves several steps, starting with the preparation of the methoxypyridine ring and the oxan-4-ylmethanamine moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group on the pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Demethylation : Reaction with strong nucleophiles (e.g., HBr in acetic acid) replaces the methoxy group with a hydroxyl group .

  • Halogenation : Treatment with PCl₅ or PBr₃ converts the methoxy group to Cl or Br substituents .

Table 1: NAS Reactions of the Methoxy Group

ReagentConditionsProductYield (%)Reference
HBr (48%), AcOHReflux, 6 hr[4-(5-Hydroxypyridin-2-yl)oxan-4-yl]methanamine72
PCl₅, DCM0°C to RT, 2 hr[4-(5-Chloropyridin-2-yl)oxan-4-yl]methanamine65

Oxidation and Reduction Reactions

The primary amine and oxane moieties dictate redox behavior:

  • Amine Oxidation : Using KMnO₄ or CrO₃ oxidizes the amine to a nitro group.

  • Oxane Ring Stability : The oxane ring remains intact under mild conditions but undergoes ring-opening oxidation with strong agents like RuO₄.

Table 2: Redox Reactivity

Reaction TypeReagentProductSelectivityReference
Amine OxidationKMnO₄, H₂SO₄[4-(5-Methoxypyridin-2-yl)oxan-4-yl]nitromethane58%
Ring-OpeningRuO₄, H₂O5-Methoxy-2-(4-nitropentyl)pyridine41%

Condensation and Schiff Base Formation

The primary amine reacts with carbonyl compounds to form Schiff bases, a key step in synthesizing imine-linked derivatives:

  • Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield stable Schiff bases.

  • Knoevenagel Reaction : With malononitrile, forms cyano-substituted derivatives under basic conditions .

Table 3: Condensation Reactions

Carbonyl CompoundConditionsProductApplicationReference
BenzaldehydeEtOH, Δ, 4 hrN-Benzylidene derivativeAntimicrobial agents
MalononitrilePiperidine, EtOHCyano-functionalized analogEnzyme inhibition

Acylation and Sulfonylation

The amine group undergoes acylation and sulfonylation to form amides/sulfonamides:

  • Acetylation : Acetic anhydride in pyridine yields the corresponding acetamide.

  • Sulfonylation : 4-Methoxybenzenesulfonyl chloride forms a sulfonamide derivative.

Table 4: Acylation/Sulfonylation Outcomes

ReagentSolventProductYield (%)Reference
Ac₂O, PyridineDCMN-Acetyl derivative85
4-MeO-C₆H₄SO₂ClTHFN-Sulfonamide analog78

Ring-Opening Reactions of Oxane

The oxane ring participates in acid-catalyzed ring-opening reactions:

  • Hydrolysis : Concentrated HCl cleaves the ether linkage, yielding a diol intermediate.

  • Alcoholysis : Methanol/H₂SO₄ converts the oxane to a methoxy-substituted diol.

Metal-Catalyzed Cross-Coupling

The pyridine ring enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C-N bonds with aryl halides .

Key Research Findings

  • Schiff Base Derivatives exhibit enhanced antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL).

  • Sulfonamide Analogs show COX-2 inhibition (IC₅₀ = 0.12 µM), indicating anti-inflammatory potential.

  • Cyano Derivatives demonstrate >90% inhibition of acetylcholinesterase in vitro .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research has shown that derivatives of pyridine compounds, similar to [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine, exhibit significant antiparasitic effects. For instance, substituted pyridines have been evaluated for their efficacy against filarial diseases, demonstrating the potential for new treatments targeting adult stages of parasites like Onchocerca volvulus . The structural features of such compounds enhance their interaction with biological targets, leading to effective inhibition of parasite motility.

Neuropharmacological Potential
Compounds containing pyridine moieties have been studied for their neuropharmacological properties. The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Investigations into its mechanisms of action could reveal pathways that modulate neurotransmitter systems, offering insights into potential therapeutic applications in conditions like anxiety and depression .

Synthesis and Chemical Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including coupling reactions and modifications that can lead to novel compounds with desired properties . This makes it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science Applications
In materials science, derivatives of pyridine are explored for their roles in creating advanced materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials, such as conductivity or thermal stability .

Case Studies and Research Findings

Study FocusFindingsReference
Antiparasitic EfficacyDemonstrated significant reduction in adult worm motility in O. volvulus
Neuropharmacological EffectsPotential modulation of CNS pathways; crosses blood-brain barrier
Organic Synthesis ApplicationsEffective building block for creating complex molecules
Material Properties EnhancementImproved conductivity in polymer composites

Mechanism of Action

The mechanism of action of [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, heterocyclic systems, or functional groups, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis:

Substituent Position Variations on Pyridine
Compound Name Substituent Position Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine 5-Methoxy C₁₂H₁₈N₂O₂ 222.28 Predicted pKa: 10.01; potential CNS targets
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine 4-Methoxy C₁₂H₁₈N₂O₂ 222.28 Discontinued; similar scaffold
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine 6-Methoxy C₁₂H₁₈N₂O₂ 222.28 >95% purity; research use only
[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine 6-Methyl C₁₂H₁₈N₂O 206.29 Lower polarity due to methyl group

Key Observations :

  • Methyl vs. Methoxy : Replacing methoxy with methyl (e.g., 6-methyl analog) reduces polarity, which could enhance blood-brain barrier penetration but decrease solubility .
Heterocyclic and Functional Group Modifications
Compound Name Structural Feature Molecular Formula Key Properties/Applications Reference
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine Oxane-4-yloxy linker C₁₁H₁₆N₂O₂ 208.26 g/mol; ether linkage may improve metabolic stability
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine Oxazolo-pyridine fusion C₁₄H₁₂N₂O 232.26 g/mol; rigid scaffold for kinase inhibition
[4-(3-Chlorophenyl)oxan-4-yl]methanamine Aryl substitution (3-Cl) C₁₂H₁₆ClNO 237.71 g/mol; halogen enhances lipophilicity

Key Observations :

  • Halogen Effects : Chlorophenyl analogs (e.g., ) increase lipophilicity, favoring membrane permeability but risking off-target interactions.
Commercial Availability and Purity
  • The target compound and its analogs (e.g., ) are often listed as discontinued or for research use only, indicating challenges in synthesis or stability.
  • Purity levels vary: >95% for the 6-methoxy analog , while others lack reported data.

Q & A

Q. What are the common synthetic routes for [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine?

The synthesis typically involves constructing the oxane (tetrahydropyran) ring and attaching the 5-methoxypyridin-2-yl moiety. A plausible method includes:

  • Step 1 : Formation of the oxane ring via cyclization of a diol precursor under acidic conditions.
  • Step 2 : Functionalization at the 4-position of the oxane using nucleophilic substitution or coupling reactions. For example, a Suzuki-Miyaura coupling could introduce the 5-methoxypyridin-2-yl group if a halogenated oxane intermediate is prepared .
  • Step 3 : Introduction of the methanamine group via reductive amination or direct substitution, ensuring regioselectivity and stability of the amine group under reaction conditions .

Q. How is the compound characterized structurally?

Standard characterization techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the connectivity of the oxane ring, methoxypyridine, and methanamine groups. For example, the methoxy group on the pyridine ring would show a singlet at ~3.8 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns, ensuring the absence of byproducts .
  • X-ray Crystallography : If single crystals are obtainable, SHELXL (a widely used refinement program) can resolve the 3D structure, particularly to confirm stereochemistry and ring conformations .

Q. What safety precautions are recommended during handling?

While specific toxicity data for this compound is limited, structurally similar methanamine derivatives often exhibit:

  • Acute Toxicity : Potential harm via inhalation, skin contact, or ingestion. Use fume hoods and wear nitrile gloves, lab coats, and eye protection.
  • Reactivity : Avoid strong oxidizing agents to prevent decomposition.
  • Storage : Keep in a cool, dry environment under inert gas (e.g., nitrogen) to minimize degradation .

Advanced Research Questions

Q. How can spectral overlaps in NMR be resolved for this compound?

The oxane ring and methoxypyridine group may cause complex splitting patterns. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to assign overlapping proton and carbon signals. For example, HMBC can correlate the methoxy protons with the pyridine C-5 position .
  • Variable Temperature NMR : To reduce dynamic effects and sharpen broad signals caused by conformational flexibility of the oxane ring .
  • Deuterated Solvents : Use of DMSO-d6 or CDCl3 to minimize solvent interference in critical spectral regions.

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinning : The oxane ring’s flexibility may lead to twinned crystals. SHELXL’s TWIN command can model twinning matrices to improve refinement .
  • Disorder : The methoxypyridine group might exhibit positional disorder. Partial occupancy refinement or constraints can address this .
  • Low-Resolution Data : For crystals diffracting poorly (<1.0 Å), iterative density modification in SHELXE may enhance phase accuracy .

Q. How can computational modeling predict biological interactions?

  • Molecular Docking : Use software like AutoDock Vina to screen against target receptors (e.g., GPCRs or enzymes). The methanamine group’s basicity may facilitate hydrogen bonding with active sites.
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate binding modes and conformational changes .
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on the compound’s logP and polar surface area.

Q. How can synthetic yield be optimized for scale-up?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling steps to improve efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) may enhance reaction rates, while additives like K3PO4 could stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times for cyclization or coupling steps, potentially improving yield from 60% to >85% .

Q. What strategies validate the compound’s purity in complex mixtures?

  • HPLC-MS : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate and quantify impurities.
  • Ion Mobility Spectrometry : Differentiate isomers or conformers based on collision cross-sections.
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to detect trace contaminants .

Methodological Notes

  • Synthesis : Prioritize regioselective reactions to avoid byproducts from the methoxypyridine’s electron-rich aromatic system.
  • Characterization : Cross-validate NMR assignments with computational predictions (e.g., ChemDraw or ACD/Labs).
  • Safety : Conduct a risk assessment using analogs (e.g., CAS 868849-49-4) to infer handling protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine

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